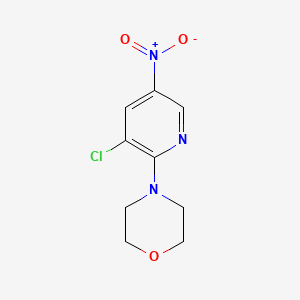

4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Übersicht

Beschreibung

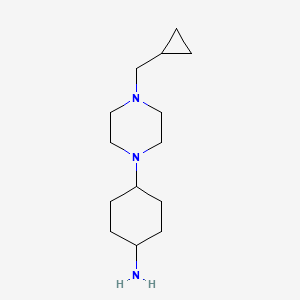

“4-(3-Chloro-5-nitropyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 892491-61-1 . It has a molecular weight of 243.65 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 243.65 . The InChI code for this compound is 1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 .Wissenschaftliche Forschungsanwendungen

Kinetics of Pyridine Ring Substitution

- Nucleophilic Substitution Reactions : The kinetics of reactions involving 2-chloro-5-nitropyridines with morpholine were studied, highlighting how different solvents and temperatures impact these reactions. These findings are significant for understanding the reaction mechanisms and optimizing conditions for chemical syntheses involving similar compounds (Hamed, 1997).

Molecular Structure and Stability

- Structural Analyses : Detailed structure analyses of derivatives of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine, like 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol, were conducted. These analyses are crucial for determining the positional relationships of different substituents in the molecule, which is essential for understanding their chemical behavior and potential applications (Gzella, Wrzeciono, & Poppel, 2000).

Interaction with Other Molecules

- Complex Formation with Carbon Tetrachloride : A study on the complex formation of a related compound with carbon tetrachloride highlighted unique intermolecular interactions, providing insights into the potential applications of these complexes in various fields, such as materials science or pharmacology (Khrustalev et al., 1998).

Potential in Anticancer Research

- Synthesis of Biologically Active Compounds : Studies have shown the synthesis of compounds derived from this compound as intermediates in creating anticancer drugs. This emphasizes the compound's role in medicinal chemistry and drug development (Wang et al., 2016).

Crystallographic Analysis

- Crystal Structure Analysis : Crystallographic studies have been conducted on morpholinium derivatives related to this compound. Such analyses are crucial for understanding molecular geometry and interactions, which have implications in material science and molecular engineering (Ishida, Rahman, & Kashino, 2001).

Photoreactivity Studies

- Photoreaction with Morpholine : Research on the photoreaction of certain pyridine derivatives in the presence of morpholine provides valuable insights into their reactivity under light, which could be relevant in photodynamic therapy or the development of light-sensitive materials (Miyazawa, Takabatake, & Hasegawa, 1995).

Safety and Hazards

The safety information for “4-(3-Chloro-5-nitropyridin-2-yl)morpholine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-(3-chloro-5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODWLMRRIFTVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)

![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)

![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)

![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2966250.png)